

JYL-273 supplier information and purity standards

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JYL-273	
Cat. No.:	B3050825	Get Quote

JYL-273: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **JYL-273**, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on supplier details, purity standards, and key experimental protocols.

Supplier Information and Purity Standards

JYL-273 is available from several chemical suppliers catering to the research community. While no universal purity standard has been established for this compound, suppliers typically provide lot-specific purity data determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Researchers should always consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for **JYL-273**. Santa Cruz Biotechnology lists the CAS number as 289902-71-2[1][2], while DC Chemicals lists it as 1391826-17-7[3]. Researchers should verify the correct CAS number with their chosen supplier.

Below is a summary of publicly available information from various suppliers.



Supplier	Distributor(s)	Stated Purity	Analytical Method	CAS Number
DC Chemicals	-	98.0%[3]	Not specified	1391826-17-7[3]
MedChemExpres s	Fisher Scientific	>98% (typical for similar compounds)[4]	HPLC/LCMS (inferred from CoA examples)	Not specified
Santa Cruz Biotechnology (SCBT)	-	Lot-specific; refer to Certificate of Analysis[1][2]	HPLC, 1H-NMR (inferred from CoA examples)	289902-71-2[1] [2]
TargetMol	BIOZOL, CymitQuimica	Not specified	Not specified	Not specified

Experimental Protocols

JYL-273, as a TRPV1 agonist, is primarily studied through functional assays that measure the activation of the TRPV1 channel. The two most common methods are in vitro calcium imaging and whole-cell patch-clamp electrophysiology.

In Vitro Calcium Imaging Assay for TRPV1 Activation

This method provides a high-throughput-compatible assessment of TRPV1 activation by measuring the influx of calcium into cells expressing the receptor.

Objective: To determine the potency and efficacy of **JYL-273** in activating TRPV1 channels by measuring changes in intracellular calcium concentration.

Materials:

- HEK293 cells stably or transiently expressing human or rodent TRPV1
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
- Phosphate-Buffered Saline (PBS)



- Fluo-4 AM or Fura-2 AM calcium-sensitive dye
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4
- **JYL-273** stock solution (e.g., 10 mM in DMSO)
- Capsaicin (positive control)
- TRPV1 antagonist (e.g., Capsazepine, for validation)
- 96-well black-walled, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Methodology:

- Cell Culture: Culture TRPV1-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO2.
- Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μM) and an equal concentration of Pluronic F-127 in HBS.
 - Aspirate the culture medium from the wells and wash once with HBS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
- Washing: After incubation, gently wash the cells two to three times with HBS to remove excess dye.



- Compound Preparation: Prepare serial dilutions of JYL-273 and the positive control (capsaicin) in HBS to achieve the desired final concentrations.
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
 - Establish a stable baseline fluorescence reading for each well.
 - Add the JYL-273 dilutions or control compounds to the wells.
 - Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes). The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after compound addition ($\Delta F = F F0$).
 - Normalize the response by dividing ΔF by F0 ($\Delta F/F0$).
 - Plot the normalized response against the logarithm of the JYL-273 concentration to generate a dose-response curve.
 - Calculate the EC50 (half-maximal effective concentration) value from the curve using nonlinear regression.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels upon activation by **JYL-273**, offering high-resolution data on channel gating and kinetics.

Objective: To directly measure the ion currents mediated by TRPV1 channels in response to **JYL-273** application.

Materials:



- TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) plated on glass coverslips
- Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl2, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
- JYL-273 stock solution and dilutions in extracellular solution.

Methodology:

- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Gigaohm Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Voltage-Clamp Recording:
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Establish a stable baseline current recording.
 - Apply JYL-273 at various concentrations to the cell using the perfusion system.

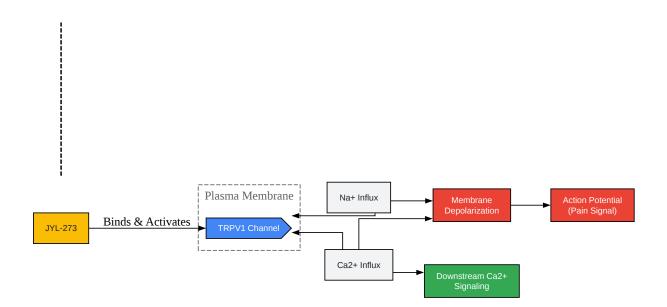


- Record the inward currents elicited by the activation of TRPV1 channels.
- Data Acquisition and Analysis:
 - Acquire and digitize the current recordings using appropriate software.
 - Measure the peak amplitude of the inward current at each JYL-273 concentration.
 - Construct a dose-response curve by plotting the current amplitude against the JYL-273 concentration.
 - Calculate the EC50 value from the fitted curve.

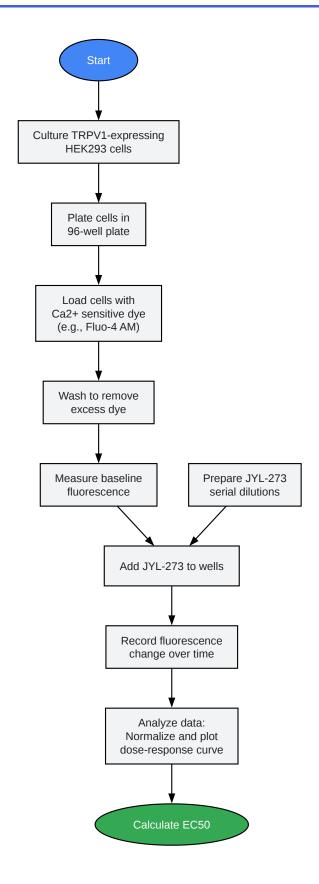
Signaling Pathways and Experimental Workflows TRPV1 Activation Signaling Pathway

JYL-273, as a TRPV1 agonist, initiates a signaling cascade that is central to nociception and thermoregulation. The binding of JYL-273 to the TRPV1 channel induces a conformational change, opening the non-selective cation channel. This allows the influx of sodium (Na+) and, importantly, calcium (Ca2+) ions into the cell. The resulting depolarization of the neuronal membrane can trigger an action potential, transmitting a pain signal. The increase in intracellular Ca2+ also acts as a second messenger, activating various downstream signaling pathways.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Jyl-273 Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 4. Medchemexpress LLC HY-103489 1mg Medchemexpress, PI-273 CAS:925069-34-7 | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [JYL-273 supplier information and purity standards].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3050825#jyl-273-supplier-information-and-purity-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com